Methyl 2-hydroxyisobutyrate

説明

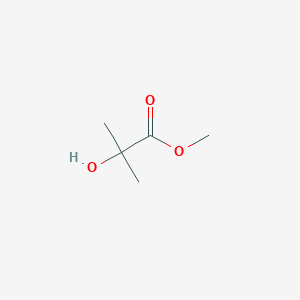

Structure

3D Structure

特性

IUPAC Name |

methyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVQFUJDGOBPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062184 | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Acros Organics MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2110-78-3 | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7R5J7XPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2-hydroxyisobutyrate CAS number and synonyms

An In-Depth Technical Guide to Methyl 2-hydroxyisobutyrate

Introduction

Methyl 2-hydroxyisobutyrate, a versatile organic compound, serves as a critical building block and solvent in a multitude of industrial and research applications.[1][2] This colorless, transparent liquid is characterized by a distinct ester smell and exhibits high solubility in both water and organic solvents, making it an ideal candidate for complex chemical processes.[2][3] Its utility spans across the pharmaceutical synthesis of active ingredients, the agrochemical sector for producing pesticides, and as an industrial solvent in coatings and inks.[1][2] Furthermore, its favorable safety profile and low toxicity enhance its appeal in consumer products and specialized applications like semiconductor manufacturing.[1][4] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and relevant biochemical pathways for professionals in research and drug development.

Chemical Identity and Synonyms

The definitive identifier for Methyl 2-hydroxyisobutyrate is its CAS (Chemical Abstracts Service) Registry Number.

The compound is also known by several synonyms in scientific literature and commerce:

-

2-Hydroxyisobutyric acid methyl ester[7]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-hydroxyisobutyrate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C5H10O3 | [1][5][6][8] |

| Molecular Weight | 118.13 g/mol | [1][5][6][8] |

| Appearance | Colorless to light yellow, clear liquid | [1][3][5][7] |

| Odor | Mild, ester-like | [2][3][7] |

| Density | 1.023 g/mL at 25 °C | [1][5] |

| Boiling Point | 137 °C | [1][5] |

| Flash Point | 42 °C (108 °F) | [5][6][9] |

| Refractive Index | n20/D 1.411 | [1][5] |

| Water Solubility | 1000 g/L at 20 °C | [5] |

| Vapor Pressure | 8.36 hPa at 25 °C | [5] |

Experimental Protocols: Synthesis and Purification

Methyl 2-hydroxyisobutyrate can be synthesized through various methods. A common and efficient laboratory and industrial method is the esterification of 2-hydroxyisobutyric acid with methanol.

Protocol 1: Self-Catalyzed Esterification

This method leverages the inherent acidity of 2-hydroxyisobutyric acid to catalyze the esterification reaction with methanol, eliminating the need for an external catalyst.[10]

Methodology:

-

Reactants : 2-hydroxyisobutyric acid (HBA) and methanol. Methanol serves as both a reactant and a solvent.[10]

-

Reaction Setup : The reactants are mixed in a suitable batch reactor.

-

Reaction Conditions : The mixture is heated to a temperature of 120 °C for a duration of 48 hours.[10]

-

Outcome : This process can achieve a high conversion rate of approximately 87% with no significant byproducts.[10]

-

Purification : The resulting Methyl 2-hydroxyisobutyrate can be purified by distillation.

Protocol 2: Acid-Catalyzed Esterification for High Purity

For applications requiring high purity, such as in the semiconductor industry, an acid-catalyzed esterification followed by rigorous purification is employed.[11]

Methodology:

-

Reactants : 2-hydroxyisobutyric acid, methanol, and an acid catalyst (e.g., sulfuric acid).[11] Heterogeneous solid catalysts can also be used.[11]

-

Reaction : The reactants are heated at 70-80 °C for 6 hours. This method can achieve a conversion rate of over 97%.[11]

-

Extraction : After the reaction, the mixture is treated with a solvent like dichloromethane for extraction. The organic layer containing the product is separated.[11]

-

Neutralization : The extracted solution is passed through sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to remove any residual acid.[11]

-

Distillation : The product is purified using a multi-stage distillation column under vacuum. Antioxidants may be added to prevent degradation.[11]

-

Final Filtration : For semiconductor-grade purity, the distilled product may be passed through metal or particle filters.[4]

Caption: Generalized workflow for the synthesis and purification of Methyl 2-hydroxyisobutyrate.

Applications in Research and Drug Development

Methyl 2-hydroxyisobutyrate's unique properties make it a valuable compound in various sectors.

-

Pharmaceuticals : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the precise construction of complex molecules necessary for new drug development.[1][2]

-

Agrochemicals : The compound is a building block for pesticides and other crop protection agents.[2]

-

Cosmetics : It functions as an effective emollient and skin-conditioning agent, improving the texture and moisture retention of creams and lotions.[1]

-

Industrial Solvent : Due to its excellent solubility, it is used in formulations for coatings, inks, and specialized cleaning agents.[2][3] It is also used as a solvent for electronic materials.[4]

-

Flavors and Fragrances : It is used to create fruity and sweet notes in flavorings and perfumes.[1][7]

-

Polymers : It is involved in the production of specialty polymers used in coatings and adhesives.[1]

Caption: Relationship between the properties and applications of Methyl 2-hydroxyisobutyrate.

Biotechnological Production Pathway

While direct signaling pathways involving Methyl 2-hydroxyisobutyrate are not commonly cited, its precursor, 2-hydroxyisobutyric acid (2-HIBA), is a target for biotechnological production. This is relevant for developing sustainable and bio-based routes to the final product. One such pathway involves the use of microorganisms like Methylobacterium extorquens AM1, which can convert methanol into 2-HIBA.[12] This bio-produced 2-HIBA can then be esterified to yield Methyl 2-hydroxyisobutyrate.

The pathway leverages the native poly-3-hydroxybutyrate (PHB) metabolism and introduces specific enzymes to isomerize a key intermediate.[12]

Caption: Biotechnological route to 2-hydroxyisobutyric acid and subsequent conversion.

Safety and Handling

Methyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor.[6]

-

Hazard Class : 3.2[5]

-

Storage : It should be stored in a cool, dry, well-ventilated place away from sources of ignition.[5][7] Recommended storage is between 2-8°C.[5]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6]

Conclusion

Methyl 2-hydroxyisobutyrate is a chemical compound of significant industrial and research importance. Its well-defined physicochemical properties, coupled with its versatility as a synthetic intermediate and solvent, ensure its continued use in a wide range of applications, from the development of life-saving pharmaceuticals to the formulation of everyday consumer products. The development of both efficient chemical synthesis routes and novel biotechnological production pathways highlights its relevance in both traditional and emerging chemical manufacturing paradigms. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals to effectively and safely utilize this valuable compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Hydroxyisobutyric acid methyl ester | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl 2-hydroxyisobutyrate | 2110-78-3 [chemicalbook.com]

- 6. 甲基2-羟基异丁酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. methyl 2-hydroxyisobutyrate, 2110-78-3 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 12. journals.asm.org [journals.asm.org]

Spectroscopic Analysis of Methyl 2-hydroxyisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-hydroxyisobutyrate (CAS No. 2110-78-3), a versatile organic compound utilized in various industrial and research applications, including as a solvent and a chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for Methyl 2-hydroxyisobutyrate is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for Methyl 2-hydroxyisobutyrate are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-hydroxyisobutyrate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.78 | Singlet | 3H | O-CH₃ (Ester) |

| ~2.90 | Singlet | 1H | OH |

| ~1.45 | Singlet | 6H | C(CH₃ )₂ |

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-hydroxyisobutyrate [3]

| Chemical Shift (δ) ppm | Assignment |

| ~177.5 | C =O (Ester Carbonyl) |

| ~72.9 | C (CH₃)₂OH |

| ~52.5 | O-C H₃ (Ester) |

| ~26.5 | C(C H₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-hydroxyisobutyrate is typically obtained from a neat liquid sample (as a liquid film).[5][6]

Table 3: Key IR Absorption Bands for Methyl 2-hydroxyisobutyrate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3450 (broad) | O-H stretch | Alcohol |

| ~2980, 2950 | C-H stretch | Alkane |

| ~1735 | C=O stretch | Ester |

| ~1470, 1380 | C-H bend | Alkane |

| ~1270, 1140 | C-O stretch | Ester, Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of Methyl 2-hydroxyisobutyrate provides information about its molecular weight and fragmentation pattern.[7] The molecular weight of Methyl 2-hydroxyisobutyrate is 118.13 g/mol .[7][8]

Table 4: Major Fragments in the Mass Spectrum of Methyl 2-hydroxyisobutyrate [7]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 59.0 | 100.0 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 43.0 | 35.1 | [C₂H₃O]⁺ |

| 31.0 | 21.3 | [CH₃O]⁺ |

| 103.0 | 2.4 | [M-CH₃]⁺ |

Experimental Protocols

The following sections provide an overview of the general experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of Methyl 2-hydroxyisobutyrate (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup : The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

Data Acquisition : The prepared sample is placed in the NMR spectrometer, and the data is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

For a liquid sample like Methyl 2-hydroxyisobutyrate, a neat spectrum is often acquired.[9]

-

Sample Preparation : A drop or two of the neat liquid is placed directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).[9]

-

Background Spectrum : A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum : The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of Methyl 2-hydroxyisobutyrate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation : A small volume of the prepared sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

-

Data Analysis : The mass spectrum for each separated component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like Methyl 2-hydroxyisobutyrate.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-hydroxyisobutyrate | 2110-78-3 [chemicalbook.com]

- 3. Methyl 2-hydroxyisobutyrate(2110-78-3) 13C NMR [m.chemicalbook.com]

- 4. Methyl 2-hydroxyisobutyrate(2110-78-3) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl 2-hydroxyisobutyrate(2110-78-3) MS [m.chemicalbook.com]

- 8. Methyl alpha-hydroxyisobutyrate | C5H10O3 | CID 75024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webassign.net [webassign.net]

Thermochemical Properties of Methyl 2-hydroxyisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of Methyl 2-hydroxyisobutyrate (HBM), a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document collates key physical and thermochemical data from experimental studies, details the methodologies used for these measurements, and presents logical workflows for its synthesis and analysis.

Core Thermochemical and Physical Data

The following tables summarize the essential quantitative data for Methyl 2-hydroxyisobutyrate. These properties are fundamental for process design, safety assessments, and computational modeling.

Table 1: Physical and Thermochemical Properties of Methyl 2-hydroxyisobutyrate

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Density | 1.023 g/mL | at 25 °C |

| Boiling Point | 137 °C | at 760 mmHg |

| Freezing Point | -41 °C | at 760 mmHg[1] |

| Temperature of Fusion (Tf) | 240 K (-33.15 °C) | Peak temperature from DSC |

| Enthalpy of Crystallization | ~5 kJ/mol | |

| Vapor Pressure | 2.7 - 8.36 hPa | at 25 °C[1][2][3][4] |

| Refractive Index (n₂₀/D) | 1.411 | at 20 °C |

Note: An experimentally determined value for the standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) for Methyl 2-hydroxyisobutyrate could not be located in publicly available literature. These values are typically determined via oxygen-bomb calorimetry.

Table 2: Safety-Related Thermal Properties

| Property | Value |

| Flash Point | 42.22 - 45 °C (108 - 113 °F) |

| Ignition Temperature | 400 °C |

Experimental Protocols

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the standard methodologies relevant to the data presented.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the energetics of phase transitions.

Methodology for Determining Fusion and Crystallization Properties: The reported temperature of fusion and enthalpy of crystallization were determined using DSC.[5] A general protocol for such an analysis is as follows:

-

Sample Preparation: A small, precisely weighed amount of high-purity Methyl 2-hydroxyisobutyrate (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

Thermal Program: The instrument is programmed to execute a controlled temperature cycle.

-

Cooling Scan: The sample is cooled at a constant rate (e.g., 10 °C/min) to a temperature well below its expected freezing point (e.g., -100 °C). The instrument records the exothermic event of crystallization.

-

Heating Scan: The sample is then heated at the same constant rate. The instrument records the endothermic event of melting.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

The temperature of fusion is typically taken as the peak temperature of the endothermic melting peak.[5]

-

The enthalpy of crystallization is calculated by integrating the area of the exothermic crystallization peak observed during the cooling scan.[5] The instrument software performs this integration and normalizes the value by the sample mass to report it in J/g or kJ/mol.

-

Oxygen-Bomb Combustion Calorimetry

While a specific value for Methyl 2-hydroxyisobutyrate is not available, the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) are determined using an isoperibol oxygen-bomb calorimeter.

General Protocol for a Liquid Ester:

-

Calorimeter Calibration: The energy equivalent of the calorimeter system (bomb, bucket, water, etc.) is determined by combusting a certified standard reference material, typically benzoic acid, under controlled conditions.

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid sample is placed in a crucible (e.g., platinum). A cotton thread fuse of known mass and combustion energy is positioned to make contact with the sample.

-

Bomb Assembly: The crucible is placed inside the stainless-steel decomposition vessel ("bomb"). The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter's bucket. Once thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis and Calculation:

-

The total heat released during the experiment is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat released by the combustion of the fuse and the formation of nitric acid (from residual nitrogen in the bomb).

-

The specific energy of combustion of the sample is calculated from the corrected total heat and the mass of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from the specific energy, accounting for the molar mass and converting to standard state conditions.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, with the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l), according to the balanced combustion reaction: C₅H₁₀O₃(l) + 6 O₂(g) → 5 CO₂(g) + 5 H₂O(l)

-

Visualizations: Workflows and Pathways

Synthesis Pathway

Methyl 2-hydroxyisobutyrate can be prepared via a three-step synthesis starting from acetone. This pathway is crucial for producing the high-purity material required for accurate thermochemical measurements.

Caption: Synthesis of Methyl 2-hydroxyisobutyrate.

Experimental Workflow: Combustion Calorimetry

The logical flow for determining the enthalpy of formation from a combustion experiment is outlined below. This process ensures all variables are controlled and corrections are properly applied.

Caption: Workflow for Enthalpy Determination via Calorimetry.

References

A Technical Guide to Methyl 2-hydroxyisobutyrate: Synthesis, Biosynthetic Precursors, and Production Methodologies

Introduction

Methyl 2-hydroxyisobutyrate, a colorless liquid with a characteristic ester-like scent, is a valuable compound with applications across diverse industrial sectors, including pharmaceuticals, agrochemicals, and specialized materials.[1][2] It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients and as a building block for pesticides and other crop protection agents.[1] Despite its utility, extensive research indicates that Methyl 2-hydroxyisobutyrate is not a naturally occurring compound. It is primarily produced through chemical synthesis. However, its parent compound, 2-hydroxyisobutyric acid (2-HIBA), can be generated through microbial fermentation, offering a bio-based route to this important chemical's precursor.[3]

This technical guide provides an in-depth exploration of the synthesis of Methyl 2-hydroxyisobutyrate and the biotechnological production of its precursor, 2-hydroxyisobutyric acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Part 1: Biotechnological Production of 2-Hydroxyisobutyric Acid (2-HIBA)

While Methyl 2-hydroxyisobutyrate is synthetic, its precursor, 2-hydroxyisobutyric acid (2-HIBA), can be produced via microbial fermentation. This bio-based approach presents a promising alternative to petrochemical production routes for C4 platform chemicals. The key to this biotechnological production is the diversion of intermediates from common metabolic pathways in bacteria, such as the polyhydroxybutyrate (PHB) synthesis pathway.[3][4]

A pivotal discovery in this field was the identification of a coenzyme B12-dependent acyl-CoA mutase, which can isomerize (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA.[3][4] By introducing this mutase into microorganisms that naturally produce PHB, the metabolic flux can be redirected towards the synthesis of 2-HIBA.[4]

Microbial Production of 2-Hydroxyisobutyric Acid: Quantitative Data

The following table summarizes key quantitative data from studies on the microbial production of 2-hydroxyisobutyric acid.

| Microorganism Strain | Substrate | Titer (g/L) | Yield (g/g) | Reference |

| Methylobacterium extorquens AM1 (recombinant) | Methanol | 2.1 | 0.11 | [5][6] |

| Cupriavidus necator H16 (recombinant) | Fructose, Butyric Acid, or CO2 + H2 | Not specified | Not specified | [4] |

Experimental Protocol: Microbial Production and Quantification of 2-HIBA

This protocol provides a general methodology for the production of 2-HIBA using a recombinant strain of Methylobacterium extorquens AM1, as described in the literature.[5][6]

1. Strain and Culture Conditions:

-

Microorganism: Recombinant Methylobacterium extorquens AM1 expressing an (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase.

-

Medium: A suitable minimal medium for methylotrophic growth, supplemented with methanol as the sole carbon source.

-

Cultivation: Fed-batch bioreactor experiments are conducted to achieve high cell densities and product titers. The cultivation is typically carried out under controlled pH and temperature (e.g., 30°C).

2. Production Phase:

-

The production of 2-HIBA is often induced by nutrient limitation, such as nitrogen depletion, which triggers the overflow metabolism towards PHB and, in this modified strain, 2-HIBA.

-

Methanol feeding is continued during the production phase to sustain metabolic activity.

3. Sample Collection and Preparation:

-

Culture samples are collected at regular intervals to monitor cell growth (optical density) and the concentration of 2-HIBA in the supernatant.

-

The samples are centrifuged to separate the biomass from the supernatant. The supernatant is then filtered and stored for analysis.

4. Quantification of 2-HIBA:

-

Method: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying organic acids like 2-HIBA.

-

Column: A reverse-phase C18 column can be used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is employed.[7]

-

Detection: UV detection or mass spectrometry (MS) can be used for detection and quantification.[7]

-

Standard Curve: A standard curve is generated using known concentrations of pure 2-hydroxyisobutyric acid to accurately quantify the concentration in the culture supernatant.

Biosynthetic Pathway of 2-Hydroxyisobutyric Acid

The following diagram illustrates the engineered metabolic pathway for the production of 2-hydroxyisobutyric acid from acetyl-CoA in recombinant bacteria.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis and Applications of Methyl 2-hydroxyisobutyrate: A Historical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyisobutyrate (MHI), a versatile organic compound, has played a significant, albeit often intermediate, role in the chemical industry for nearly a century. This technical guide provides a comprehensive historical overview of its synthesis and diverse applications. We delve into the evolution of its production, from the traditional acetone cyanohydrin process, which was instrumental in the early commercialization of polymethyl methacrylate (PMMA), to more recent innovations such as self-catalyzed esterification and biotechnological routes for its precursor, 2-hydroxyisobutyric acid. This document presents a comparative analysis of these methods, supported by quantitative data and detailed experimental protocols. Furthermore, it chronicles the expanding utility of MHI beyond a mere monomer precursor, highlighting its applications in the pharmaceutical, agrochemical, and fragrance industries.

Introduction

Methyl 2-hydroxyisobutyrate (CAS No: 2110-78-3), also known as methyl α-hydroxyisobutyrate, is a colorless liquid with a characteristic mild, fruity odor.[1] Its unique molecular structure, featuring both a hydroxyl and an ester functional group on a tertiary carbon, makes it a valuable intermediate in organic synthesis.[2][3] Historically, its primary industrial significance has been intrinsically linked to the production of methyl methacrylate (MMA), the monomer for the ubiquitous transparent thermoplastic, PMMA, commonly known as acrylic or Plexiglas.[4] The commercial production of MMA, which began in Germany in 1933, relied on a process starting from acetone and hydrogen cyanide, with MHI as a key intermediate.[5]

Over the decades, while the fundamental chemistry of the acetone cyanohydrin route has remained relevant, concerns over the toxicity of reactants and the generation of significant waste streams have driven research into alternative, more sustainable synthesis methods. This has led to the development of greener approaches, including self-catalyzed esterification and the biotechnological production of its precursor, 2-hydroxyisobutyric acid (HBA).

This guide aims to provide a detailed historical and technical account of the synthesis and use of Methyl 2-hydroxyisobutyrate. It is intended to be a valuable resource for researchers, chemists, and professionals in drug development and material science, offering insights into the evolution of its production and its expanding application landscape.

Historical Overview of Synthesis Methods

The production of Methyl 2-hydroxyisobutyrate has evolved significantly since its initial industrial application. The following sections detail the key synthesis methods in their historical context.

The Acetone Cyanohydrin (ACH) Process: The Traditional Industrial Route

The acetone cyanohydrin (ACH) process is the most established and historically significant method for the production of MHI and, subsequently, MMA.[4][5] Its development was a cornerstone of the burgeoning polymer industry in the early 20th century.

Logical Relationship of the Acetone Cyanohydrin Process

Caption: The multi-step synthesis of MHI via the acetone cyanohydrin route.

The process can be broken down into three main stages:

-

Formation of Acetone Cyanohydrin (ACH): Acetone reacts with sodium cyanide in the presence of an acid, typically sulfuric acid, to form acetone cyanohydrin.[6][7] This reaction is highly efficient, with conversion rates reported to be over 99%.[6]

-

Hydrolysis to 2-Hydroxyisobutyric Acid (HBA): The acetone cyanohydrin is then hydrolyzed using sulfuric acid and water to produce 2-hydroxyisobutyric acid.[6] The conditions of this step are critical to maximize the yield of HBA and minimize the formation of by-products such as α-hydroxyisobutyric acid amide.[6]

-

Esterification to Methyl 2-hydroxyisobutyrate (MHI): Finally, 2-hydroxyisobutyric acid is esterified with methanol, again using an acid catalyst like sulfuric acid, to yield the desired product, Methyl 2-hydroxyisobutyrate.[6] Conversion rates for this step are typically high, often exceeding 97%.[6]

Table 1: Quantitative Data for the Acetone Cyanohydrin Process

| Step | Reactants | Catalyst | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| ACH Formation | Acetone, Sodium Cyanide | Sulfuric Acid | < 10 | 2 hours | > 99% Conversion | [6] |

| HBA Hydrolysis | Acetone Cyanohydrin, Water | Sulfuric Acid | - | - | - | [6] |

| MHI Esterification | 2-Hydroxyisobutyric Acid, Methanol | Sulfuric Acid | 70-80 | 6 hours | > 97% Conversion | [6] |

Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid

A more recent and greener alternative to the traditional acid-catalyzed esterification is the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. This method eliminates the need for an external acid catalyst, thereby simplifying the process and reducing corrosive waste streams.

In this process, 2-hydroxyisobutyric acid itself acts as the catalyst. The reaction is typically carried out at elevated temperatures and pressures.

Experimental Workflow for Self-Catalyzed Esterification

Caption: A generalized workflow for the self-catalyzed synthesis of MHI.

Table 2: Quantitative Data for Self-Catalyzed Esterification

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion | Reference |

| 2-Hydroxyisobutyric Acid, Methanol | None (Self-catalyzed) | 120 | 48 | ~87% | [8] |

| 2-Hydroxyisobutyric Acid, Methanol | Amberlyst-15 | 90 | 6 | ~80% | [8] |

| 2-Hydroxyisobutyric Acid, Methanol | Nafion NR50 | 90 | 6 | ~93% | [8] |

Biotechnological Production of 2-Hydroxyisobutyric Acid

The development of biotechnological routes to produce 2-hydroxyisobutyric acid from renewable feedstocks represents a significant step towards sustainable chemical production. While this method produces the precursor to MHI, it is a critical part of the modern synthesis landscape.

One promising approach involves the use of genetically engineered microorganisms to convert substrates like methanol into 2-HIBA. This process often leverages the poly-3-hydroxybutyrate (PHB) metabolic pathway.

Simplified Biotechnological Pathway to 2-HIBA

Caption: A simplified diagram of the biotechnological synthesis of 2-HIBA.

In this pathway, methanol is converted to acetyl-CoA, which then enters the PHB pathway to form (R)-3-hydroxybutyryl-CoA. A key enzymatic step, catalyzed by a coenzyme B12-dependent mutase (RCM), isomerizes (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[9]

Table 3: Quantitative Data for Biotechnological 2-HIBA Production

| Substrate | Microorganism | Key Enzyme | Product Titer (g/L) | Yield (g/g substrate) | Reference |

| Methanol | Recombinant Methylobacterium extorquens AM1 | (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM) | 2.1 | 0.11 (combined 2-HIBA + PHB) | [9] |

Detailed Experimental Protocols

Synthesis of Acetone Cyanohydrin (Precursor to MHI)

This protocol is adapted from established laboratory procedures and should be performed with extreme caution due to the high toxicity of cyanides and hydrogen cyanide.

Materials:

-

Acetone

-

Sodium cyanide (powdered, 95%)

-

Sulfuric acid (40%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in water and add acetone.

-

Cool the flask in an ice bath and stir the solution vigorously.

-

Once the temperature reaches 15°C, slowly add 40% sulfuric acid from the dropping funnel over a period of three hours, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, continue stirring for another 15 minutes.

-

Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.

-

Filter the sodium bisulfate salt and wash it with acetone.

-

Combine the filtrate and acetone washings with the aqueous layer and extract three times with diethyl ether.

-

Combine the ether extracts with the initially separated acetone cyanohydrin layer and dry over anhydrous sodium sulfate.

-

Remove the ether and acetone by distillation on a water bath.

-

Distill the residue under reduced pressure to obtain pure acetone cyanohydrin (boiling point: 78-82°C at 15 mm Hg).[7] A yield of 77-78% can be expected.[7]

Self-Catalyzed Esterification of 2-Hydroxyisobutyric Acid

Materials:

-

2-Hydroxyisobutyric acid (HBA)

-

Methanol

Procedure:

-

In a high-pressure reactor, combine 2-hydroxyisobutyric acid and an excess of methanol.

-

Seal the reactor and heat the mixture to 120°C with continuous stirring.

-

Maintain the reaction at this temperature for 48 hours.

-

After the reaction period, cool the reactor to room temperature.

-

Vent any excess pressure and open the reactor.

-

Remove the excess methanol using a rotary evaporator.

-

The crude Methyl 2-hydroxyisobutyrate can be purified by fractional distillation under reduced pressure.

Historical and Current Uses of Methyl 2-hydroxyisobutyrate

Precursor to Methyl Methacrylate (MMA)

The primary and most significant historical use of MHI is as a key intermediate in the production of methyl methacrylate (MMA), the monomer for PMMA. The dehydration of MHI yields MMA. This application has been the driving force behind the large-scale industrial production of MHI for decades.

Pharmaceutical and Agrochemical Synthesis

Flavors and Fragrances

MHI is used in the flavor and fragrance industry to impart fruity and sweet notes to various products.[1][3] Its mild and pleasant odor makes it a suitable component in perfumes and food flavorings.[1]

Solvents and Coatings

Due to its good solvency properties, Methyl 2-hydroxyisobutyrate is also used as a solvent in coating compositions and as a cleaning agent.[11][12]

Involvement in Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that Methyl 2-hydroxyisobutyrate is directly involved in biological signaling pathways. Its role in biological systems is primarily as a xenobiotic metabolite or as a synthetic building block for biologically active molecules.

Conclusion

Methyl 2-hydroxyisobutyrate has a rich history intertwined with the development of the modern polymer industry. The traditional acetone cyanohydrin process, while efficient, is being challenged by newer, more sustainable methods like self-catalyzed esterification and the biotechnological production of its precursor, 2-hydroxyisobutyric acid. These advancements reflect a broader trend in the chemical industry towards greener and more economical manufacturing processes. Beyond its role as an MMA precursor, MHI continues to be a valuable intermediate in the pharmaceutical, agrochemical, and fragrance sectors. This technical guide provides a historical and practical overview that should serve as a valuable resource for professionals in the chemical and life sciences.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Methyl 2-hydroxyisobutyrate | 2110-78-3 [chemicalbook.com]

- 12. Methyl alpha-hydroxyisobutyrate | C5H10O3 | CID 75024 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyisobutyrate is a molecule of significant interest in various scientific fields, serving as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its chemical reactivity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the principal reactive sites of Methyl 2-hydroxyisobutyrate—the tertiary hydroxyl group and the methyl ester functionality. We will delve into the characteristic reactions of each site, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. Furthermore, this guide will explore the biological significance of the structurally related 2-hydroxyisobutyric acid, particularly its role in the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).

Molecular Structure and Key Reactive Sites

Methyl 2-hydroxyisobutyrate, with the chemical formula C₅H₁₀O₃, possesses two primary functional groups that dictate its reactivity: a tertiary hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The presence of these two functionalities on a compact scaffold makes it a valuable bifunctional building block in organic synthesis.

The reactivity of Methyl 2-hydroxyisobutyrate can be rationalized by considering the electronic properties of these two key sites:

-

Tertiary Hydroxyl Group: The oxygen atom of the hydroxyl group has two lone pairs of electrons, making it a nucleophilic center. However, the hydroxyl group is a poor leaving group. Protonation under acidic conditions converts it into a good leaving group (H₂O), facilitating carbocation formation and subsequent elimination or substitution reactions. The tertiary nature of the alcohol means it is resistant to oxidation under standard conditions.[2]

-

Methyl Ester Group: The carbonyl carbon of the ester group is electrophilic due to the polarization of the C=O bond and is susceptible to nucleophilic attack. This site is the locus for hydrolysis, transesterification, and reduction reactions.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key handle for the chemical modification of Methyl 2-hydroxyisobutyrate. Its primary reactions include dehydration and substitution.

Dehydration to Methyl Methacrylate

One of the most significant industrial reactions of Methyl 2-hydroxyisobutyrate is its dehydration to form methyl methacrylate, a key monomer in the production of acrylic plastics.[3] This elimination reaction is typically carried out in the vapor phase at elevated temperatures over a solid acid catalyst.[3][4]

Reaction Conditions and Yield:

| Parameter | Value | Reference |

| Reaction Type | Gas-phase catalytic dehydration | [3][4] |

| Catalyst | Solid acid catalyst (e.g., Molecular Sieve 13X, silica-alumina) | [3][5] |

| Temperature | 200 - 400 °C | [3] |

| Conversion of Methyl 2-hydroxyisobutyrate | 98% | [3] |

| Yield of Methyl Methacrylate | 90% | [3] |

Experimental Protocol: Vapor-Phase Dehydration of Methyl 2-hydroxyisobutyrate

The following is a representative protocol based on literature procedures for the vapor-phase dehydration of Methyl 2-hydroxyisobutyrate.[3]

Materials:

-

Methyl 2-hydroxyisobutyrate

-

Solid acid catalyst (e.g., Molecular Sieve 13X)

-

Inert gas (e.g., Nitrogen)

-

Tubular reactor

-

Furnace

-

Condenser

-

Collection flask

Procedure:

-

Pack a tubular reactor with the solid acid catalyst.

-

Heat the reactor to the desired temperature (e.g., 250 °C) in a furnace under a flow of inert gas.

-

Vaporize Methyl 2-hydroxyisobutyrate, either alone or in the presence of a co-feed like methanol, and pass the vapor through the heated catalyst bed.[3]

-

The product stream is cooled using a condenser, and the liquid product, primarily methyl methacrylate, is collected in a flask.

-

The collected product can be purified by distillation.

Logical Workflow for Dehydration```dot

Biological Significance: The Link to Lysine 2-Hydroxyisobutyrylation (Khib)

While Methyl 2-hydroxyisobutyrate itself is primarily used in industrial applications, its corresponding carboxylic acid, 2-hydroxyisobutyric acid, is a key player in a recently discovered post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib). This modification is found on histone and non-histone proteins and plays a crucial role in regulating gene expression and cellular metabolism.

In vivo, it is plausible that Methyl 2-hydroxyisobutyrate can be hydrolyzed by carboxylesterases to yield 2-hydroxyisobutyric acid, which can then enter the Khib pathway.

The Khib signaling pathway involves "writer" and "eraser" enzymes that add and remove the 2-hydroxyisobutyryl group from lysine residues, respectively.

-

"Writers" (Acyltransferases): Enzymes such as p300 and Tip60 have been identified as lysine 2-hydroxyisobutyryltransferases.

-

"Erasers" (Deacylases): Histone deacetylases HDAC2 and HDAC3 are the primary enzymes responsible for removing the Khib modification.

The dysregulation of the Khib pathway has been implicated in various diseases, including cancer, highlighting its importance in cellular physiology and pathology.

Lysine 2-Hydroxyisobutyrylation Signaling Pathway

Summary of Quantitative Data

The following tables provide a summary of the key quantitative data discussed in this guide.

Table 1: Reaction Conditions and Yields

| Reaction | Reactant | Product | Catalyst | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |

| Dehydration | Methyl 2-hydroxyisobutyrate | Methyl methacrylate | Solid Acid | 200-400 | - | 98 | 90 | [3] |

| Self-Catalyzed Esterification | 2-Hydroxyisobutyric acid | Methyl 2-hydroxyisobutyrate | None | 120 | 48 h | - | ~87 | [6] |

Table 2: Spectroscopic Data for Methyl 2-hydroxyisobutyrate

| Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the two methyl groups, the hydroxyl proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the quaternary carbon, the two equivalent methyl carbons, the carbonyl carbon, and the methoxy carbon. |

| IR Spectroscopy | Strong C=O stretch of the ester, broad O-H stretch of the alcohol. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Table 3: Spectroscopic Data for Methyl Methacrylate

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Signals for the vinyl protons and the methyl protons. | [7] |

| IR Spectroscopy | C=C stretch and a strong C=O stretch of the ester. | [8][9][10] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [9] |

Conclusion

Methyl 2-hydroxyisobutyrate is a molecule with two distinct and valuable reactive centers. The tertiary hydroxyl group allows for the formation of unsaturated compounds through dehydration, a reaction of significant industrial importance. The methyl ester functionality provides a handle for a variety of transformations including hydrolysis, transesterification, and reduction, enabling the synthesis of a diverse range of derivatives. For drug development professionals, the metabolic link to the epigenetically significant 2-hydroxyisobutyric acid and the lysine 2-hydroxyisobutyrylation pathway opens up new avenues for research into the biological effects of this class of compounds. This guide provides a foundational understanding of the key reactive sites of Methyl 2-hydroxyisobutyrate, equipping researchers and scientists with the knowledge to effectively utilize this versatile molecule in their respective fields.

References

- 1. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0407811A2 - Process for producing methyl methacrylate - Google Patents [patents.google.com]

- 4. EP0941984A2 - Method of producing a methyl methacrylate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl methacrylate [webbook.nist.gov]

- 10. Methyl methacrylate [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxyisobutyrate via Self-Catalyzed Esterification

Introduction

Methyl 2-hydroxyisobutyrate (HBM) is a crucial organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a solvent in the electronics industry, particularly for semiconductor manufacturing processes.[1][2] Traditional synthesis routes often involve the use of strong acid catalysts, which can lead to challenges in purification and waste disposal.[3][4] An alternative, environmentally conscious, and simplified approach is the self-catalyzed esterification of 2-hydroxyisobutyric acid (HBA) with methanol. In this method, HBA itself acts as the catalyst, eliminating the need for an external acid catalyst and simplifying the reaction setup and product purification.[1][5]

This document provides detailed application notes and protocols for the synthesis of Methyl 2-hydroxyisobutyrate through the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. The information is targeted towards researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The self-catalyzed esterification of 2-hydroxyisobutyric acid proceeds by the reaction of HBA with methanol. It is proposed that one molecule of HBA protonates the carbonyl group of a second HBA molecule, thereby activating it for nucleophilic attack by methanol. This mechanism is supported by kinetic studies which indicate that the reaction is second order with respect to 2-hydroxyisobutyric acid.[1][5] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol. For comparison, data from reactions using solid acid catalysts are also included.

| Parameter | Self-Catalyzed Esterification | Amberlyst-15 Catalyzed | Nafion NR50 Catalyzed |

| Reactants | 2-Hydroxyisobutyric acid, Methanol | 2-Hydroxyisobutyric acid, Methanol | 2-Hydroxyisobutyric acid, Methanol |

| Catalyst | None (Self-catalyzed by HBA)[1][5] | Amberlyst-15 | Nafion NR50 |

| Temperature | 120 °C[1][5] | 90 °C[1] | 90 °C[1] |

| Reaction Time | 48 hours[1][5] | 6 hours[1] | 6 hours[1] |

| Conversion of HBA | ~87%[1][5] | ~80%[1] | ~93%[1] |

| Byproducts | None reported[1][5] | Not specified | Not specified |

| Reaction Order | Second order with respect to HBA[1][5] | Not specified | Not specified |

| Activation Energy | 44.1 kJ/mol[1][5] | Not specified | Not specified |

Experimental Protocols

This section details the methodology for the synthesis of Methyl 2-hydroxyisobutyrate via self-catalyzed esterification.

Materials:

-

2-Hydroxyisobutyric acid (HBA)

-

Methanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Inert gas (Nitrogen or Argon)

Protocol 1: Synthesis of Methyl 2-Hydroxyisobutyrate

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.

-

Add an excess of methanol. A molar ratio of methanol to HBA in the range of 10:1 is recommended to drive the equilibrium towards the product.[5]

-

Attach a reflux condenser to the flask.

-

Flush the system with an inert gas, such as nitrogen or argon.[5]

-

-

Reaction:

-

Work-up and Purification:

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methanol is flammable and toxic; handle it with care.

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the self-catalyzed esterification of 2-hydroxyisobutyric acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of methyl 2-hydroxyisobutyrate.

Logical Relationship: Catalytic Role of HBA

Caption: Proposed mechanism for the self-catalyzed esterification of 2-hydroxyisobutyric acid.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 4. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Methyl 2-hydroxyisobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Methyl 2-hydroxyisobutyrate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is required to enhance volatility for reliable chromatographic separation and detection. This protocol employs a silylation derivatization method, a common and effective technique for molecules containing hydroxyl groups. The described methodology provides a robust framework for the accurate quantification of Methyl 2-hydroxyisobutyrate in various research and development settings.

Introduction

Methyl 2-hydroxyisobutyrate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for this analysis. However, the presence of a hydroxyl group in Methyl 2-hydroxyisobutyrate necessitates a derivatization step to improve its volatility and thermal stability, ensuring good chromatographic peak shape and reproducibility. This protocol outlines a detailed procedure for the analysis, including sample preparation, silylation derivatization, and GC-MS instrument parameters.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific sample matrices.

Reagents and Materials:

-

Sample containing Methyl 2-hydroxyisobutyrate

-

Ethyl acetate (GC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

6 M Hydrochloric acid (HCl)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Internal Standard Addition: To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as 2-hydroxybutyrate-d3).

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl. This protonates the hydroxyl group, aiding in its extraction into an organic solvent.

-

Salting Out: Add a small amount of sodium chloride to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the organic phase.

-

Extraction: Add 5 mL of ethyl acetate to the tube. Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.

-

Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and decanting the solvent.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a crucial step to increase the volatility of Methyl 2-hydroxyisobutyrate for GC-MS analysis.[1]

Reagents and Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

-

Silylation Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-300) |

| SIM Ions (for TMS derivative) | Quantifier Ion: To be determined based on the mass spectrum of the derivatized standard. Qualifier Ions: To be determined based on the mass spectrum of the derivatized standard. |

Note on SIM Ions: The mass spectrum of the trimethylsilyl (TMS) derivative of the closely related compound, α-Hydroxyisobutyric acid, shows characteristic ions that can be used as a starting point.[2][3] The molecular weight of the TMS derivative of Methyl 2-hydroxyisobutyrate is 190.3 g/mol . Expected fragment ions would include the molecular ion (M+), [M-15]+ (loss of a methyl group), and other characteristic fragments. It is essential to inject a derivatized standard of Methyl 2-hydroxyisobutyrate to confirm the retention time and mass spectrum and to select the appropriate ions for SIM analysis. Based on the fragmentation of similar silylated hydroxy acid esters, prominent ions are often observed at m/z 117, 147, and [M-15]+.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison. The following tables are representative examples based on the analysis of similar compounds and should be validated specifically for Methyl 2-hydroxyisobutyrate.

Table 1: Representative Method Validation Data for Similar Hydroxy Acid Analysis

| Parameter | Representative Value | Reference |

| Limit of Detection (LOD) | 1 - 30 µg/L | Based on analysis of fatty acids and fatty acid methyl esters.[4] |

| Limit of Quantification (LOQ) | 5 µM | For 2-hydroxybutyrate analysis.[5][6] |

| Linearity (R²) | > 0.99 | For fatty acid methyl ester analysis. |

| Precision (%RSD) | < 10% | For fatty acid methyl ester analysis.[7] |

| Recovery (%) | 85 - 115% | General acceptable range for bioanalytical method validation. |

Table 2: Mass Spectral Data of Underivatized Methyl 2-hydroxyisobutyrate

| m/z | Relative Intensity |

| 59 | 100% |

| 43 | 85% |

| 87 | 50% |

| 41 | 45% |

| 31 | 40% |

| 118 | 5% (Molecular Ion) |

Source: Based on publicly available mass spectral data.[8]

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of Methyl 2-hydroxyisobutyrate.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical diagram illustrating the necessity of derivatization.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of Methyl 2-hydroxyisobutyrate. The described sample preparation, derivatization, and instrument parameters serve as a comprehensive starting point for researchers. Method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, should be performed in the user's laboratory and with the specific sample matrix to ensure data quality and reliability. This protocol is anticipated to be a valuable tool for professionals in pharmaceutical development, chemical synthesis, and metabolic research.

References

- 1. Derivatization techniques for free fatty acids by GC [restek.com]

- 2. α-Hydroxyisobutyric acid, 2TMS derivative [webbook.nist.gov]

- 3. Propanoic acid, 2-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester | C10H24O3Si2 | CID 521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]

- 7. α-Hydroxyisobutyric acid, 2TMS derivative [webbook.nist.gov]

- 8. Methyl 2-hydroxyisobutyrate(2110-78-3) MS spectrum [chemicalbook.com]

Application Note: 1H and 13C NMR Spectral Assignment of Methyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-hydroxyisobutyrate. The data presented herein serves as a reference for the structural elucidation and quality control of this compound, which is a valuable building block in organic synthesis and drug development. Detailed experimental protocols for sample preparation and spectral acquisition are also provided.

Introduction

Methyl 2-hydroxyisobutyrate is a simple ester with the chemical formula C5H10O3. Accurate and unambiguous assignment of its NMR spectra is crucial for its identification and for monitoring reactions in which it is a reactant or product. This document outlines the complete assignment of the proton (1H) and carbon-13 (13C) NMR spectra, recorded in deuterated chloroform (CDCl3).

Data Presentation

The 1H and 13C NMR spectral data for Methyl 2-hydroxyisobutyrate are summarized in the tables below. The assignments are based on chemical shifts (δ), signal multiplicities, and integration values.

Table 1: 1H NMR Spectral Data for Methyl 2-hydroxyisobutyrate (500 MHz, CDCl3)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 3.78 | Singlet | 3H | -OCH3 (Methyl ester protons) |

| B | 3.25 | Singlet | 1H | -OH (Hydroxy proton) |

| C | 1.47 | Singlet | 6H | -C(CH3)2 (Gem-dimethyl protons) |

Table 2: 13C NMR Spectral Data for Methyl 2-hydroxyisobutyrate (125 MHz, CDCl3)

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | 176.4 | C=O (Ester carbonyl carbon) |

| 2 | 72.9 | -C(OH) (Quaternary carbon) |

| 3 | 52.6 | -OCH3 (Methyl ester carbon) |

| 4 | 26.2 | -C(CH3)2 (Gem-dimethyl carbons) |

Experimental Protocols

A detailed methodology for the acquisition of 1H and 13C NMR spectra of Methyl 2-hydroxyisobutyrate is provided below.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of Methyl 2-hydroxyisobutyrate into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Mixing: Gently swirl the vial to ensure complete dissolution of the sample.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

-

Instrument: Bruker Avance 500 Spectrometer (or equivalent)

-

Solvent: CDCl3

-

Temperature: 298 K

1H NMR Spectroscopy:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12.0 ppm

-

Transmitter Frequency Offset: 6.0 ppm

13C NMR Spectroscopy:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Transmitter Frequency Offset: 100 ppm

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm. Reference the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

-

Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of Methyl 2-hydroxyisobutyrate with atom numbering and proton assignments.

Caption: Experimental workflow for the NMR analysis of Methyl 2-hydroxyisobutyrate.

Application Notes and Protocols for High-Purity Purification of Methyl 2-hydroxyisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-purity purification of Methyl 2-hydroxyisobutyrate (MHIB), a critical solvent and intermediate in various industries, including pharmaceuticals and semiconductor manufacturing. The following sections outline common impurities, purification strategies, and step-by-step protocols to achieve high-purity MHIB suitable for demanding applications.

Introduction

Methyl 2-hydroxyisobutyrate is a colorless liquid with a characteristic ester smell, widely used as a solvent and a key building block in organic synthesis.[1][2] For applications such as in the pharmaceutical industry and for use in the semiconductor manufacturing process, extremely high purity (typically >99.5%) is required.[1][3] Common impurities in commercially available or synthetically produced MHIB can include residual reactants, byproducts, water, and metal ions. This document details effective purification techniques to remove these contaminants.

Common Impurities and Purification Rationale

The synthesis of MHIB, often via the esterification of 2-hydroxyisobutyric acid with methanol, can lead to several impurities.[4] The primary purification challenge is the removal of both volatile and non-volatile contaminants, as well as water, which can cause hydrolysis of the ester.[5]

Table 1: Common Impurities in Methyl 2-hydroxyisobutyrate and Targeted Purification Techniques

| Impurity Category | Specific Examples | Rationale for Removal | Primary Purification Technique(s) |

| Low-Boiling Impurities | Methanol, Dichloromethane (if used as solvent), Acetone | Can affect reaction kinetics and product specifications. | Fractional Distillation |

| High-Boiling Impurities | 2-Hydroxyisobutyric acid (HBA), oligomers | Can act as a source of acidity and affect performance in sensitive applications. | Fractional Distillation (vacuum) |